molecular formula C17H17NO3S B2897390 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one CAS No. 321432-57-9

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one

Cat. No. B2897390
CAS RN: 321432-57-9
M. Wt: 315.39
InChI Key: ICVMMSHWXIIREX-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethylamino, phenylsulfonyl, and propenone groups would significantly influence its structure .


Chemical Reactions Analysis

The compound could potentially be involved in a variety of chemical reactions, depending on the conditions and the other compounds present. The dimethylamino group, for example, could act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could potentially make the compound more basic .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

"3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one" plays a role in the development of amyloid imaging ligands for Alzheimer's disease diagnosis. These ligands, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), show potential for early detection and evaluation of antiamyloid therapies by measuring amyloid in vivo in the brain of patients with Alzheimer's disease. PET amyloid imaging techniques utilizing these compounds have demonstrated robust differences in PIB retention between mild Alzheimer's patients and controls, suggesting their efficacy in tracking the progression of amyloid deposits and cognitive decline over time (Nordberg, 2007).

Hydrogen Bonding in Dimethyl Sulfoxide Mixtures

The compound demonstrates significant interactions in mixtures with dimethyl sulfoxide (DMSO), a solvent noted for its diverse applications in research and industry. These interactions, including hydrogen bonding, play a critical role in the microscopic dissolution properties and the macroscopic solution behavior of DMSO. The presence of "3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one" in such mixtures can influence the molecular structures and interaction dynamics, contributing to a deeper understanding of DMSO's behavior in various solvents (Kiefer, Noack, & Kirchner, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the nature of its functional groups. For example, the dimethylamino group could potentially donate electron density to other parts of the molecule, influencing its reactivity .

properties

IUPAC Name

(E)-1-[4-(benzenesulfonyl)phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVMMSHWXIIREX-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.